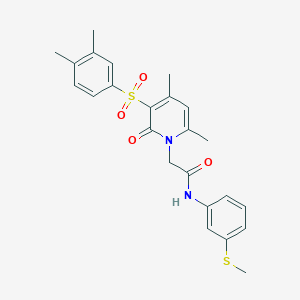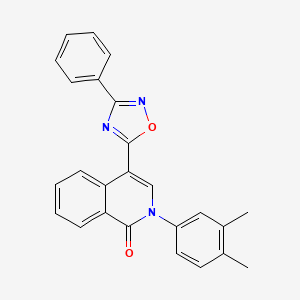
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as DPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and drug development. DPO-1 is a selective inhibitor of the hERG potassium channel, which is responsible for regulating the electrical activity of the heart.
Aplicaciones Científicas De Investigación
Potential Anticancer Agents
The synthesis of novel α-aminophosphonate derivatives, containing a 2-oxoquinoline structure, demonstrated moderate to high levels of antitumor activities against several cancer cell lines, indicating the potential of related compounds in cancer therapy (Fang et al., 2016).
Antimicrobial and Antifungal Activities
Compounds derived from similar structures have been tested for their antimicrobial and antifungal activities. For example, certain derivatives exhibited higher activity than standard treatments against Mycobacterium avium and M. kansasii, as well as inhibiting photosynthesis in spinach chloroplasts, indicating their potential as antimicrobial and antialgal agents (Kubicová et al., 2003).
Schiff Base Ligands and Metal Complexes
The synthesis of Schiff base ligands and their metal complexes has shown promising results in terms of thermal stability and antimicrobial activity against various bacterial and fungal species. This suggests potential applications in the development of new antimicrobial agents (El-Sonbati et al., 2016).
Aggregation-Induced Emission (AIE)
Research on Ir(III) complexes indicates potential applications in data security protection through their aggregation-induced emission properties. These properties could be utilized in the design of smart luminescent materials for various technological applications (Song et al., 2016).
Cytotoxic Activity on Human Cancer Cells
Isoquinolinequinone–amino acid derivatives were synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines. The structure-activity relationships demonstrated that the location and structure of the amino acid fragment plays a significant role in cytotoxic effects, indicating potential therapeutic applications (Valderrama et al., 2016).
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-12-13-19(14-17(16)2)28-15-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDZEXMJZVNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)
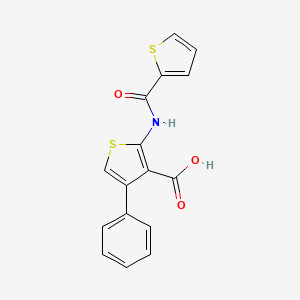
![2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2584001.png)
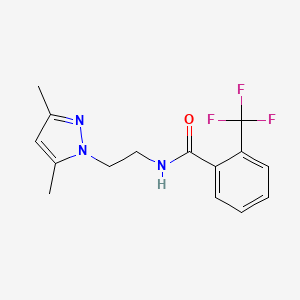
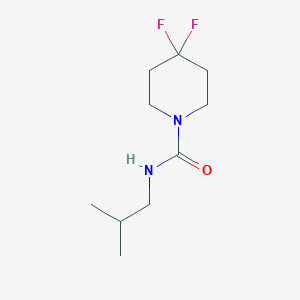
![Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584005.png)
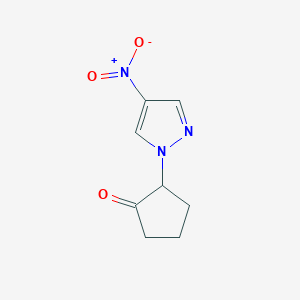
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2584009.png)
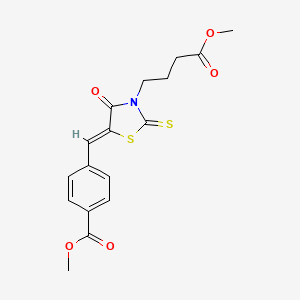
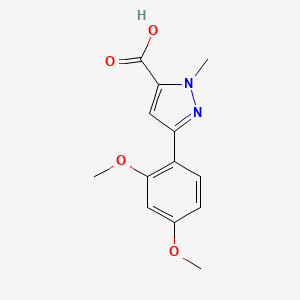
![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)
